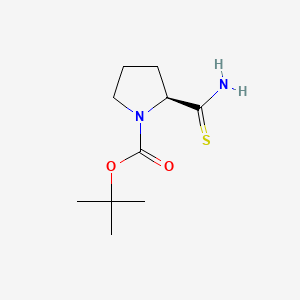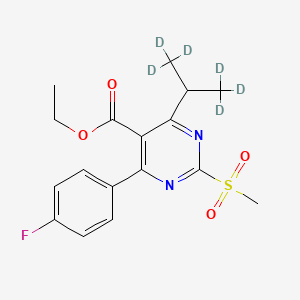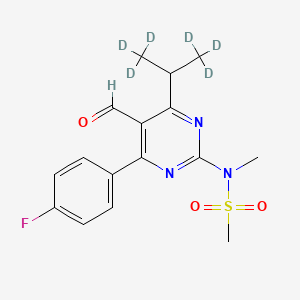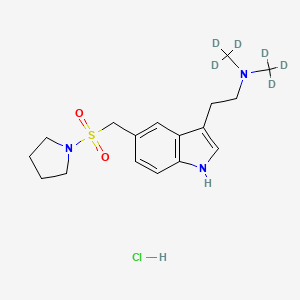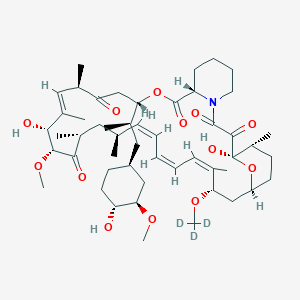
Rapamycin-d3 (contains d0) Technical Grade
Vue d'ensemble
Description
Rapamycin-d3 (also known as rapamycin-d0) is a technical grade of rapamycin, a macrocyclic lactone produced by the soil bacterium Streptomyces hygroscopicus. Rapamycin-d3 has a wide range of applications in scientific research and is widely used in laboratory experiments. It has been used in research to study the effects of rapamycin on various biological processes, such as cell growth, cell cycle progression, and apoptosis.
Applications De Recherche Scientifique
Neurology Research
Rapamycin-d3 is used in neurology research . It is available as a reference standard from Neurology Research Chemicals and Analytical Standards .
Immunosuppressant
Rapamycin-d3 is widely used as an immunosuppressant . It has been used to prevent organ rejection in transplant patients due to its ability to inhibit the immune response .
Anti-fungal Drug
Initially, Rapamycin-d3 was used exclusively as an anti-fungal drug . It was produced from Streptomyces hygroscopicus, a bacterium known for producing bio-active metabolites .
Anti-cancer Potential
Rapamycin-d3 has shown anti-cancer potential . It acts on the mTOR signaling pathway, which has been identified as a key regulator of different pathways involved in cancer progression .
Anti-viral Properties
Rapamycin-d3 has anti-viral properties . It has gained significant attention for its activity against cytokine storm in COVID-19 patients .
Anti-aging Potential
Rapamycin-d3 is also being studied for its anti-aging potential . It has been found to have lesser adverse effects when compared to steroids .
Cardiovascular Applications
Rapamycin-d3 has demonstrated its potential in preventing restenosis , a common complication following certain cardiovascular procedures . Its ability to inhibit the proliferation of smooth muscle cells has made it a valuable asset in the field of interventional cardiology .
Production of Effective Derivatives
Researchers are currently focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug . These derivatives could potentially have more potency when compared to other prevailing drugs .
Mécanisme D'action
Target of Action
Rapamycin, also known as Sirolimus, primarily targets the mammalian target of rapamycin (mTOR), a serine-threonine kinase . mTOR is a major nutrition and energy sensor that regulates growth and lifespan in yeast and animals . It is involved in cell proliferation, differentiation, and angiogenesis . In addition to mTOR, recent studies have identified STAT3, a transcription factor considered to be undruggable, as a direct functional protein target of rapamycin .
Mode of Action
Rapamycin exerts its effects by binding to its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-rapamycin complex then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, inhibiting it . This inhibition of mTOR signaling leads to a decrease in protein synthesis and cell proliferation . When rapamycin targets STAT3, it decreases its transcription activity .
Biochemical Pathways
Rapamycin affects multiple biochemical pathways. It is known to inhibit the mTOR signaling pathway, which connects immune and metabolic signals . This inhibition affects immune cell proliferation and differentiation, macrophage polarization and migration, antigen presentation, and synovial cell activation . Rapamycin also impacts the STAT3 pathway and c-Myc-regulated gene expression .
Pharmacokinetics
Most of the drug is sequestered in erythrocytes, resulting in whole blood concentrations being considerably higher than plasma concentrations .
Result of Action
Rapamycin has been shown to induce G0/G1 arrest in multiple myeloma cells, associated with an increase of the cyclin-dependent kinase inhibitor p27 and a decrease of cyclins D2 and D3 . It also induces apoptosis in primary, mainly noncycling cells . Furthermore, rapamycin has been found to suppress tumor growth along with a decreased expression of STAT3 and c-Myc in an in vivo xenograft mouse model for hepatocellular carcinoma .
Action Environment
The action of Rapamycin is influenced by environmental factors such as nutrient availability and light energy status. Experimental limitation of these factors in wild-type Arabidopsis produced phenotypes observed with TOR knockdown plants, indicating a link between TOR signaling and nutrition/light energy status
Propriétés
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJCIRLUMZQUOT-STESSXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



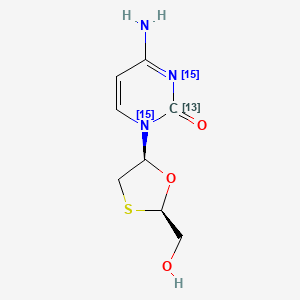
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)

